gamma-Glutamylglycine
Overview
Description
Gamma-Glutamylglycine is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a role as a human metabolite .
Synthesis Analysis
The synthesis of gamma-Glutamylglycine involves multiple pathways. One pathway consists of two steps: first, gamma-Glu-Val is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the gamma-glutamyl group from GSH to valine by the gamma-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex. In the next step, gamma-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p .Molecular Structure Analysis
Gamma-Glutamylglycine belongs to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water .Chemical Reactions Analysis
Gamma-Glutamylglycine is involved in various chemical reactions. It is modulated in a tissue-specific manner by use in biosynthetic reactions, catabolism by the glycine cleavage system (GCS), and excretion via glycine conjugation .Physical And Chemical Properties Analysis
Gamma-Glutamylglycine has the molecular formula C7H12N2O5 . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Glutathione Synthesis and Modulation
Gamma-glutamylglycine plays a role in glutathione synthesis. Glutathione, synthesized from amino acids including gamma-glutamylglycine, is crucial for protecting cells against oxidative stress. The enzyme gamma-glutamylcysteine synthetase, essential in this process, is modulated by its substrates and feedback inhibition (Anderson, 1998).
Enzymatic Role in Neurophysiological Processes
Gamma-glutamylglycine has been found to influence the function of specific neuronal receptors. It acts as an antagonist to amino acid-evoked excitation in rat spinal cord, suggesting its role in modulating neurotransmitter activity (Schouenborg & Sjo¨lund, 1986).
Kinetic Characterization in Biochemical Reactions
The enzyme gamma-glutamyltranspeptidase (GGT), which is crucial in glutathione homeostasis, interacts with gamma-glutamylglycine. Detailed studies of GGT involve understanding its interaction with various substrates, including gamma-glutamylglycine, for insights into diseases like Parkinson's and diabetes (Castonguay et al., 2007).
Analysis in Pharmacological Applications
Gamma-glutamylglycine's role in pharmacology has been explored, particularly in how it interacts with and influences various receptors in the central nervous system. This includes its effect on amino acid-activated currents in neurons, providing insights for potential drug development (Marchenko, 1991).
Investigation in Enzyme Kinetics
Studies on gamma-glutamyltransferase, which acts on substrates including gamma-glutamylglycine, have provided important insights into its kinetic models. This understanding is crucial for devising optimal assay conditions for the enzyme in clinical chemistry (Solberg, Theodorsen, & Strømme, 1981).
Future Directions
properties
IUPAC Name |
2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIJGUBIMXQCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Glutamylglycine | |
CAS RN |
1948-29-4 | |
Record name | gamma-Glutamylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-L-.gamma.-glutamyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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